2-(Bromomethyl)-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
2-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 |
InChI Key |
IBIRWTYYSAVLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 1 Methyl 1h Indole and Its Precursors
Direct Bromination Approaches
Direct bromination strategies focus on the introduction of a bromine atom at the benzylic position of the 2-methyl group of a 1-methyl-1H-indole precursor. This is typically achieved through radical substitution reactions.
N-Bromosuccinimide (NBS)-Mediated Benzylic Bromination Strategies
A prevalent method for the benzylic bromination of 1,2-dimethyl-1H-indole is the Wohl-Ziegler reaction. This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, often in the presence of a radical initiator researchgate.netalfa-chemistry.com. The reaction proceeds via a free-radical chain mechanism researchgate.net.
The process is initiated by the homolytic cleavage of the radical initiator. The resulting radical then abstracts a hydrogen atom from the 2-methyl group of 1,2-dimethyl-1H-indole, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source to yield the desired 2-(bromomethyl)-1-methyl-1H-indole and a new radical to continue the chain reaction. A low concentration of molecular bromine, generated in situ from NBS, is believed to be the active brominating species koreascience.kr.
Radical Initiator-Assisted Bromination Protocols
The efficiency of NBS-mediated benzylic bromination is highly dependent on the presence of a radical initiator. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide researchgate.netwikipedia.org. These initiators decompose upon heating or irradiation with light to generate free radicals, which are essential for the initiation of the radical chain reaction.
The choice and concentration of the radical initiator can significantly impact the reaction rate and yield. For instance, in the bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, the yield increased with the amount of AIBN up to 0.04 equivalents, with no further improvement observed beyond this concentration wikipedia.org.
Indirect Synthetic Pathways for Indole (B1671886) and its Derivatives
Indirect methods involve the synthesis of the indole ring system, which is then subsequently functionalized to introduce the desired substituents. This approach offers versatility in the synthesis of a wide range of indole derivatives.
Construction of the Indole Core Followed by Functionalization
Several named reactions are employed for the construction of the indole core, including the Fischer, Leimgruber-Batcho, and Nenitzescu indole syntheses.
The Fischer indole synthesis is a widely used method that involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions byjus.comwikipedia.org. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement to form the indole ring byjus.comwikipedia.org. For the synthesis of a 1,2-disubstituted indole, N-methyl-N-phenylhydrazine would be reacted with a suitable ketone.
The Leimgruber-Batcho indole synthesis provides a versatile route to indoles from o-nitrotoluenes wikipedia.org. This two-step process begins with the formation of an enamine, followed by a reductive cyclization to form the indole ring wikipedia.org. This method is noted for its high yields and mild reaction conditions wikipedia.org.
The Nenitzescu indole synthesis is another valuable method for constructing the indole core, specifically for the synthesis of 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters synarchive.com.
Once the 1-methyl-1H-indole core is synthesized, functionalization at the C2 position can be achieved through various methods to introduce a methyl group, which can then be subjected to benzylic bromination as described in the direct approaches.
Precursor Design and Synthesis (e.g., 2-methyl-1-methyl-1H-indole derivatives)
The direct precursor for the synthesis of this compound is 1,2-dimethyl-1H-indole. A common method for its synthesis is the Fischer indole synthesis, reacting N-methyl-N-phenylhydrazine with acetone in the presence of an acid catalyst byjus.comwikipedia.org.
The synthesis of N-methyl-N-phenylhydrazine can be achieved through the methylation of phenylhydrazine. Acetone serves as the source for the 2-methyl and the additional carbon atom of the pyrrole ring of the indole.
Optimization of Reaction Conditions and Yield Enhancement in Syntheses
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the stoichiometry of reagents, reaction temperature, and the method of purification.
In the context of the Wohl-Ziegler bromination, carbon tetrachloride (CCl₄) has been a traditional solvent choice. However, due to its toxicity, alternative solvents have been investigated. A study on the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester found that 1,2-dichlorobenzene was a superior solvent to CCl₄, resulting in a higher yield (92% vs. 79%) and a shorter reaction time (8 hours vs. 12 hours) wikipedia.org.
The stoichiometry of NBS and the radical initiator also plays a crucial role. An excess of NBS is often required, and the optimal amount of radical initiator needs to be determined empirically for each specific substrate wikipedia.org. For the bromination of methoxyimino-o-tolyl-acetic acid methyl ester, the optimal conditions were found to be 2.0 equivalents of NBS and 0.04 equivalents of AIBN at 80°C wikipedia.org.
The reaction temperature is another important factor. The same study found that the optimal temperature for the bromination in 1,2-dichlorobenzene was 80°C wikipedia.org.
Purification of the final product, this compound, is often achieved through column chromatography to remove unreacted starting materials and byproducts such as succinimide.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
| Solvent | Carbon Tetrachloride | 1,2-Dichlorobenzene | Benzene (B151609) | Higher yield and shorter reaction time with 1,2-dichlorobenzene. | wikipedia.org |
| NBS (equivalents) | 1.25 | 1.87 | 2.00 | Yield increases with increasing NBS up to 2.0 equivalents. | wikipedia.org |
| AIBN (equivalents) | 0.01 | 0.04 | 0.10 | Optimal yield achieved with 0.04 equivalents of AIBN. | wikipedia.org |
| Temperature | 60°C | 80°C | 90°C | 80°C identified as the optimum temperature for the reaction. | wikipedia.org |
| Purification | - | - | Column Chromatography | Effective for isolating the pure product. | - |
Solvent Effects in Bromination Reactions
The selective bromination of the 2-methyl group of 1,2-dimethyl-1H-indole is a crucial step in the synthesis of this compound. This reaction is typically a free-radical substitution, often employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The choice of solvent is paramount in this process, as it can significantly influence the reaction's yield, selectivity, and reaction time.
Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway. masterorganicchemistry.com However, due to its toxicity and environmental concerns, a range of alternative solvents have been investigated and found to be effective, and in some cases, superior.
The efficiency of benzylic bromination is sensitive to the solvent employed. For instance, studies on similar substrates have shown that solvents like 1,2-dichlorobenzene can lead to higher yields and shorter reaction times compared to the classic Wohl-Ziegler conditions using CCl₄. koreascience.kr Dichloromethane has also been identified as a solvent that can provide excellent selectivity in the bromination of indole derivatives. gla.ac.uk Acetonitrile is another suitable solvent for NBS brominations. researchgate.net
The polarity of the solvent can play a role in the selectivity between benzylic bromination and electrophilic aromatic substitution on the indole ring. While nonpolar solvents like CCl₄ favor the radical pathway for benzylic bromination, polar solvents can sometimes promote competing electrophilic addition to the electron-rich indole nucleus. However, with NBS, the low concentration of bromine radicals generated helps to suppress ionic side reactions. masterorganicchemistry.com
The following table summarizes the effect of different solvents on the benzylic bromination of toluene derivatives, which serves as a model for the bromination of 1,2-dimethyl-1H-indole.
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|
| 1,2-Dichlorobenzene | 8 | 92 | koreascience.kr |
| Carbon Tetrachloride | 12 | 79 | koreascience.kr |
| Acetonitrile | N/A | Good | researchgate.net |
| Dichloromethane | N/A | Improved Selectivity | gla.ac.uk |
| Trifluorotoluene | N/A | Alternative to CCl₄ | masterorganicchemistry.com |
Catalytic Approaches in Indole Functionalization
The functionalization of the indole core is a cornerstone of synthetic organic chemistry, owing to the prevalence of the indole motif in pharmaceuticals and natural products. Transition-metal catalysis has emerged as a powerful tool for the direct and selective C-H functionalization of indoles, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. rsc.org
Various transition metals, including palladium, rhodium, and ruthenium, have been successfully employed to catalyze a wide range of transformations on the indole skeleton. rsc.orgacs.org These reactions allow for the introduction of diverse functional groups at various positions of the indole ring, including the otherwise less reactive C7 position. rsc.org
For the synthesis of precursors to this compound, such as 1,2-dimethyl-1H-indole, catalytic methods can be employed to construct the indole ring itself or to introduce the necessary methyl groups. For instance, palladium-catalyzed intramolecular oxidative coupling is an efficient method for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which can serve as precursors. mdpi.com
Ruthenium catalysts have also been extensively studied for C-H activation of indoles. mdpi.com For example, ruthenium-catalyzed C-H methylation at the C2 position of indoles has been reported. mdpi.com Furthermore, directing group-assisted strategies have enabled site-selective functionalization at various positions of the indole ring, including the installation of succinimide moieties at the C1 or C7 positions of carbazole and indoline (B122111) scaffolds, respectively. nih.gov
While direct catalytic C-H bromination at the benzylic position of 2-methylindoles is less commonly reported, the catalytic functionalization of the indole core provides a versatile platform for the synthesis of highly substituted precursors, which can then undergo selective benzylic bromination.
The following table provides examples of transition-metal-catalyzed functionalization of indole derivatives.
| Catalyst System | Transformation | Substrate Scope | Reference |
|---|---|---|---|
| Palladium Acetate | Intramolecular Oxidative Coupling | N-Aryl Enamines to Indole-3-carboxylates | mdpi.com |
| [RuCl₂(p-cymene)]₂ | C2-H Methylation | Indoles | mdpi.com |
| Rhodium(III) | C7-H Annulation | N-Methoxy-2-methyl-1H-indole-1-carboxamide | thieme-connect.com |
| Palladium, Ruthenium, Rhodium, etc. | General C-H Functionalization (Alkylation, Arylation, etc.) | Carbazoles and Indolines | nih.govnih.gov |
Microwave-Assisted Synthesis for Efficient Intermediate Preparation
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govorganic-chemistry.org The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like indoles and their precursors.
Several classical indole syntheses, such as the Fischer, Madelung, and Bischler indole syntheses, have been adapted to microwave conditions, leading to significant improvements in efficiency. nih.govsciforum.net For instance, the microwave-assisted Bischler indole synthesis can be performed under solvent-free conditions, offering an environmentally friendly route to 2-arylindoles with good yields in a matter of minutes. organic-chemistry.org
The synthesis of 1,2-dimethyl-1H-indole, the direct precursor to this compound, and related intermediates can be expedited using microwave technology. For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives has been shown to be highly efficient under microwave irradiation, often leading to excellent yields and high regioselectivity in significantly shorter reaction times compared to conventional heating. mdpi.com
The following table highlights the advantages of microwave-assisted synthesis for the preparation of indole derivatives.
| Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Heterocyclization | Microwave Irradiation | Excellent yields, high regioselectivity, reduced reaction time | mdpi.com |
| Bischler Indole Synthesis | Microwave Irradiation, Solvent-Free | Improved yields, short reaction times (45-60s), environmentally friendly | organic-chemistry.org |
| Cycloisomerization of 2-Alkynylanilines | Microwave Irradiation in Water | Good to high yields, metal-free, green solvent | elte.hu |
| Madelung's Reaction | Microwave Irradiation, Solvent-Free | Faster than conventional heating, cleaner reactions | sciforum.net |
Chemical Reactivity and Transformation Pathways
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The C-Br bond in the 2-(bromomethyl) group is susceptible to cleavage by a wide array of nucleophiles. This reactivity is enhanced by the stability of the resulting intermediate, a carbocation that is stabilized by the adjacent indole (B1671886) nitrogen. These reactions are fundamental for introducing diverse functional groups at the C2-methyl position.
Displacement with Heteroatom Nucleophiles
The bromine atom can be readily displaced by various heteroatom nucleophiles, including those containing oxygen, nitrogen, and sulfur. For instance, reaction with alkoxides or phenoxides leads to the formation of corresponding ethers, while amines yield 2-(aminomethyl)-1-methyl-1H-indoles. Thiolates can be used to introduce sulfur-containing moieties. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. A related compound, ethyl 2-phenylthiomethylindole-3-carboxylate, can be reacted with bromine and a base to yield a product through a nucleophilic substitution pathway. chembk.com
Table 1: Examples of Nucleophilic Substitution with Heteroatoms
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Sodium Methoxide | 2-(Methoxymethyl)-1-methyl-1H-indole |
| Nitrogen | Ammonia | 2-(Aminomethyl)-1-methyl-1H-indole |
Alkylation and Arylation Reactions
Carbon-based nucleophiles can also displace the bromide to form new carbon-carbon bonds. This is a key strategy for extending the carbon framework of the indole derivative. Reactions with organometallic reagents, such as Grignard reagents or organocuprates, can introduce alkyl or aryl groups. Similarly, stabilized carbanions, like those derived from malonic esters, can be used to achieve C-alkylation, providing a route to more complex structures.
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. niscpr.res.in While the 2-(bromomethyl)-1-methyl-1H-indole already has substituents at positions 1 and 2, the remaining positions on the ring can undergo electrophilic attack.
Regioselectivity Considerations in Indole Functionalization
For most indoles, electrophilic substitution occurs preferentially at the C3 position. niscpr.res.instackexchange.com This preference is attributed to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed upon attack at C3 without disrupting the aromaticity of the benzene (B151609) ring. stackexchange.com In the case of 1,2-disubstituted indoles, the C3 position remains the most nucleophilic and is the primary site for electrophilic attack. If the C3 position is blocked, substitution may occur at other positions, such as C5 or C6 on the benzene portion of the ring. niscpr.res.in
Studies on various indole derivatives confirm this regioselectivity. For example, reactions such as bromination, the Mannich reaction, and Friedel-Crafts acylation on N-substituted indoles consistently show substitution at the C3 position. nih.gov Diindolylmethanes (DIMs) are typically synthesized through the electrophilic substitution of indoles with aldehydes or ketones. beilstein-journals.orgnih.gov
Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Indole Derivatives
| Electrophilic Reaction | Electrophile | Typical Site of Substitution |
|---|---|---|
| Nitration | NO₂+ | C3 |
| Halogenation | Br⁺, Cl⁺ | C3 |
| Friedel-Crafts Acylation | RCO⁺ | C3 |
| Mannich Reaction | CH₂=NR₂⁺ | C3 |
Rearrangement Reactions and Domino Processes
Indole derivatives are known to participate in various rearrangement reactions, often triggered by thermal or catalytic conditions. These processes can lead to significant structural reorganization and the formation of complex molecular architectures.
niscpr.res.inchemsrc.com- andwikipedia.orgwikipedia.org-Sigmatropic Rearrangements in Indole Derivatives
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org In the context of indole chemistry, both niscpr.res.inchemsrc.com- and wikipedia.orgwikipedia.org-sigmatropic shifts are notable.
A niscpr.res.inchemsrc.com-sigmatropic rearrangement often involves the migration of a hydrogen atom or an alkyl group. pressbooks.publibretexts.org For instance, heating certain 2,3-disubstituted indoles can lead to a niscpr.res.inchemsrc.com-shift of a substituent from the C2-position to the C3-position, or vice-versa, through a five-membered transition state.
The wikipedia.orgwikipedia.org-sigmatropic rearrangement is exemplified by the classic Claisen and Cope rearrangements. wikipedia.orgpressbooks.publibretexts.org The Fischer indole synthesis, a cornerstone of indole chemistry, itself involves a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an arylhydrazone to form the key C-C bond of the indole ring. wikipedia.org While this compound itself may not directly undergo these specific named rearrangements, its derivatives, particularly those with allylic or vinylic groups introduced via nucleophilic substitution, can be precursors for such transformations. For example, an allyl group attached to the nitrogen or at the C3 position can undergo a wikipedia.orgwikipedia.org-sigmatropic shift, leading to a rearranged product.
Cyclization Reactions
The strategic placement of the bromomethyl group at the C2 position of the 1-methylindole (B147185) core provides a versatile handle for constructing new ring systems through cyclization reactions. These transformations are fundamental in the synthesis of complex, polycyclic molecules.
Intramolecular Cyclization Pathways for Ring System Construction
Intramolecular cyclization involves the reaction of two functional groups within the same molecule to form a ring. In the context of this compound, the bromomethyl group can act as an electrophile, reacting with a nucleophilic site tethered to another position on the indole ring or its substituents.
While direct examples for this compound are not explicitly detailed in the provided search results, the broader class of 2-aryl indoles undergoes efficient intramolecular N/O-nucleophilic cyclization to yield 2-aza-3-oxaindolines and 3-indolinones. nih.govrsc.org These reactions often proceed in high yields and provide access to fused ring systems under mild conditions. nih.govrsc.org For instance, a cascade halogenation/intramolecular nucleophilic cyclization of 2-aryl indoles bearing an N-nucleophile has been developed to prepare polycyclic indolines. nih.gov This suggests that if a suitable nucleophile were present on the N1-methyl group or another part of the molecule, an analogous intramolecular cyclization could be envisioned for derivatives of this compound.
The construction of 3,4-fused tricyclic indole derivatives has been achieved through methods like palladium-catalyzed intramolecular acetylene (B1199291) hydroarylation and intramolecular Heck reactions, demonstrating the utility of cyclization strategies in building complex indole-based architectures. encyclopedia.pub
Applications in Complex Molecule Synthesis
As a Building Block for Advanced Heterocyclic Systems
The structure of 2-(Bromomethyl)-1-methyl-1H-indole is well-suited for the synthesis of more complex heterocyclic systems. The reactive C-Br bond serves as a handle for introducing new substituents or for initiating cyclization reactions to build fused ring systems.
Synthesis of Functionalized Indole (B1671886) Derivatives
The primary application of this compound in this context is its use as an alkylating agent. The electron-rich indole nucleus activates the adjacent methylene group, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of functional groups at the C2-methyl position.
Researchers have utilized this reactivity to synthesize a range of C2-functionalized 1-methylindoles by reacting it with various nucleophiles. These reactions typically proceed under mild conditions and provide a direct route to derivatives that would be challenging to access through other synthetic strategies.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen Nucleophiles | Sodium Phenoxide | 2-(Aryloxymethyl)-1-methyl-1H-indole |
| Sulfur Nucleophiles | Sodium Thiophenoxide | 2-(Arylthiomethyl)-1-methyl-1H-indole |
| Nitrogen Nucleophiles | Secondary Amines (e.g., Piperidine) | 2-(Aminomethyl)-1-methyl-1H-indole |
These functionalized derivatives serve as precursors for further synthetic elaborations, highlighting the role of this compound as a foundational building block.
Construction of Polycyclic Indole Frameworks
The development of novel strategies for constructing polycyclic systems containing the indole nucleus is a significant area of research, driven by the prevalence of such scaffolds in biologically active natural products. This compound can be employed in annulation reactions, where the bromomethyl group participates in the formation of a new ring fused to the indole core.
One such strategy involves intramolecular cyclization. A nucleophilic moiety can be tethered to the indole, which then displaces the bromide to form a new ring. For instance, a substrate containing both the this compound unit and a distal nucleophile can undergo cyclization to furnish complex polycyclic structures. Cascade reactions, where multiple bonds are formed in a single operation, can also be initiated by the reactivity of the bromomethyl group to rapidly build molecular complexity.
Role in the Total Synthesis of Natural Products and Analogues
While specific examples in the total synthesis of complex natural products are not extensively documented in readily available literature, the utility of this compound as a synthetic intermediate can be inferred from its reactivity. Its role would primarily be to introduce the 1-methyl-1H-indol-2-ylmethyl fragment, a common substructure in certain classes of alkaloids.
Development of Key Synthetic Intermediates for Advanced Architectures
The functionalization of this compound allows for its conversion into more elaborate synthetic intermediates. For instance, conversion of the bromomethyl group to a phosphonium salt would generate a Wittig reagent. This reagent could then be used to introduce the indolylmethylene group into a molecule, creating an exocyclic double bond that can be further manipulated through reactions like hydrogenation, oxidation, or metathesis.
Another example is its conversion into an organometallic reagent. This transformation would reverse the polarity of the C2-methyl carbon, allowing it to act as a nucleophile in reactions with electrophiles, thereby enabling the formation of different types of carbon-carbon bonds and facilitating the construction of advanced molecular architectures.
Development of New Synthetic Methodologies Utilizing its Reactivity
The predictable and robust reactivity of the C-Br bond in this compound makes it a suitable substrate for the development and optimization of new synthetic methods. Methodologies focusing on C-C, C-N, C-O, and C-S bond formation can utilize this compound as a model electrophile to test the scope and limitations of new catalysts, reagents, or reaction conditions.
For example, its use in transition-metal-catalyzed cross-coupling reactions could be explored. While typically used for aryl or vinyl halides, the development of methods for cross-coupling with benzylic-type halides like this compound would represent a significant advancement, providing new pathways to previously inaccessible indole derivatives. The development of such methodologies expands the synthetic chemist's toolkit for the construction of complex molecules containing the indole scaffold.
Based on the comprehensive search for scientific literature, there is no specific information available regarding the applications of the chemical compound "this compound" in the areas of catalyst-controlled regioselectivity and stereoselectivity in transformations, or in tandem reaction sequences and one-pot syntheses for the creation of complex molecules.
Therefore, the article focusing on these specific applications of "this compound" cannot be generated as requested due to the absence of relevant research findings and data in the public domain.
Mechanistic Investigations of Reactions Involving 2 Bromomethyl 1 Methyl 1h Indole
Elucidation of Reaction Mechanisms at the Bromomethyl Position
The primary reaction pathway at the bromomethyl position of 2-(bromomethyl)-1-methyl-1H-indole is nucleophilic substitution. This type of reaction involves the replacement of the bromine atom, a good leaving group, by a nucleophile. The specific mechanism, whether it proceeds via an SN1 or SN2 pathway, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.
In a typical SN2 (bimolecular nucleophilic substitution) reaction, a nucleophile directly attacks the carbon atom of the bromomethyl group, leading to a concerted bond-forming and bond-breaking process. This results in an inversion of stereochemistry if the carbon were chiral. The reaction of bromomethyl cyclobutane (B1203170) with methanol, for instance, can proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate. chegg.com This highlights that primary alkyl halides can undergo SN1 reactions, especially when carbocation rearrangement can lead to a more stable intermediate.
Conversely, the SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate. This is then rapidly attacked by a nucleophile. SN1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate. While less common for primary halides, the stability of the potential indolyl-2-methyl carbocation could favor this pathway under certain conditions.
Studies on nucleophilic substitution reactions of alkyl halides have a long history, dating back to the work of Paul Walden in 1896. openstax.org These foundational studies established that the stereochemical outcome of a substitution reaction is dependent on the mechanism. For primary and secondary alkyl halides, SN2 reactions typically proceed with an inversion of configuration. openstax.org
Studies on Electrophilic and Nucleophilic Pathways on the Indole (B1671886) Core
The indole nucleus itself is a rich platform for various chemical transformations, exhibiting both nucleophilic and electrophilic character.
Electrophilic Aromatic Substitution: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C3 position. For 2-bromo-1-methyl-1H-indole, the bromine at the 2-position has an electron-withdrawing effect, which creates a region of positive potential at the C3 position, further facilitating electrophilic substitution at this site. Halogenation, such as bromination with Br₂ in acetic acid or dichloromethane, can introduce a bromine atom at the 5-position. The choice of solvent can influence the degree of halogenation.
Nucleophilic Reactivity: The indole ring, particularly the nitrogen atom and the C3 position, can also act as a nucleophile. The nitrogen of the indole nucleus can participate in SN2 reactions, as seen in the formation of 1-(indol-3-yl)indoles from 1-hydroxyindoles. clockss.org The indole side chain of tryptophan, a naturally occurring amino acid, demonstrates latent nucleophilic reactivity at all its non-bridgehead carbon atoms and the nitrogen atom. nih.gov This inherent nucleophilicity is harnessed in biosynthetic pathways to form complex alkaloids. nih.gov
Nucleophilic Substitution on the Indole Core: While electrophilic substitution is more common, nucleophilic substitution on the indole ring can also occur, particularly with activated indoles. For example, 1-methoxy-6-nitroindole-3-carbaldehyde serves as an excellent substrate for nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. nii.ac.jp
Role of Intermediates in Complex Transformations (e.g., ylides, thiiranium/seleniranium cations)
The reactions of this compound can proceed through various reactive intermediates, which dictate the final product distribution.
Ylides: Phosphorus ylides, also known as Wittig reagents, are crucial intermediates in the Wittig reaction, a widely used method for alkene synthesis. libretexts.org These ylides are formed by the deprotonation of an alkylphosphonium salt. libretexts.org The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide, proceeding through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to an alkene and a phosphine (B1218219) oxide. libretexts.org The mechanism can be influenced by the stability of the ylide, with stabilized and non-stabilized ylides potentially following different mechanistic pathways. youtube.com While not directly involving this compound in the provided context, the formation of a phosphorus ylide from this compound by reaction with a phosphine followed by deprotonation is a plausible pathway for further transformations.
Thiiranium/Seleniranium Cations: In reactions involving sulfur or selenium nucleophiles, the formation of cyclic thiiranium or seleniranium cations as intermediates is a key mechanistic feature. For instance, 2-bromomethyl-1,3-thiaselenole exists in equilibrium with an intermediate seleniranium cation in solution. mdpi.com This intermediate is highly electrophilic and can be attacked by nucleophiles at three different centers: the two carbon atoms and the selenium atom. mdpi.com The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through a seleniranium intermediate, with the initial attack of the thiolate anion occurring at the selenium atom. mdpi.com This leads to ring-opening and subsequent rearrangement to form different heterocyclic products. mdpi.com
Kinetic and Thermodynamic Considerations in Reactivity Profiles
The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies provide insights into the rates of reactions and the factors that influence them, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products.
A study on the bromination of regioisomers of methyl indole using N-bromosuccinimide found that these reactions follow second-order kinetics and are very rapid. sciensage.info The specific reaction rates for 1-methyl indole, 2-methyl indole, and 3-methyl indole were determined, highlighting the influence of the methyl group's position on reactivity. sciensage.info By studying the variation of reaction rates with temperature, activation energies, entropy changes, and pre-exponential factors can be evaluated, providing a quantitative understanding of the steric and electronic effects on the reaction dynamics. sciensage.info
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of molecules. For 2-bromo-1-methyl-1H-indole, DFT calculations at the B3LYP/6-311G(d,p) level have been used to optimize its geometry and analyze its electronic properties. The calculated HOMO-LUMO gap of 4.8 eV suggests moderate reactivity, which is consistent with experimental observations of selective functionalization. Electrostatic potential maps derived from these calculations can visualize the electron-rich and electron-poor regions of the molecule, helping to predict sites of electrophilic and nucleophilic attack.
Advanced Research Methodologies and Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 2-(bromomethyl)-1-methyl-1H-indole. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. bnmv.ac.inle.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, the chemical shifts observed in the ¹H NMR spectrum are characteristic of the protons in different chemical environments. For instance, the protons of the methyl group on the indole (B1671886) nitrogen and the bromomethyl group at the 2-position would exhibit distinct signals. Similarly, the aromatic protons on the indole ring would appear in the downfield region of the spectrum, with their splitting patterns providing information about their substitution pattern. rsc.orgrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. le.ac.uk For this compound, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the methyl and aromatic groups, as well as the C-N stretching of the indole ring and the C-Br stretching of the bromomethyl group.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. wisc.edu For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern can offer further structural clues, as the molecule breaks apart in a predictable manner upon ionization.
Table 1: Spectroscopic Data for this compound and Related Compounds
| Technique | Parameter | Observed Value/Range | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the downfield region, distinct signals for N-methyl and bromomethyl protons. | rsc.orgrsc.org |
| ¹³C NMR | Chemical Shift (δ) | Characteristic signals for indole ring carbons, N-methyl carbon, and bromomethyl carbon. | rsc.orgrsc.org |
| IR | Wavenumber (ν) | C-H, C-N, and C-Br stretching and bending vibrations. | le.ac.uk |
| MS | Mass-to-charge (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. | wisc.edu |
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering a definitive structural determination.
Elucidation of Molecular Conformation and Packing
Single-crystal X-ray diffraction studies on derivatives of this compound reveal detailed insights into their molecular conformation and crystal packing. For instance, in a related compound, (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, the phenyl rings were found to adopt specific dihedral angles with respect to the indole ring system. nih.gov The sulfonyl group in this derivative exhibits a distorted tetrahedral geometry. nih.gov Such studies provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's shape and steric properties. The way these molecules pack in the crystal lattice is governed by intermolecular forces, which can also be elucidated from the crystallographic data.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.org This analysis maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules. For derivatives of 2-(bromomethyl)-1H-indole, Hirshfeld analysis has been used to identify and quantify various intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.govresearchgate.net For example, in the crystal structure of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] scirp.orgresearchgate.netdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, Hirshfeld analysis revealed that H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C contacts are the most significant intermolecular interactions. nih.govresearchgate.net This technique provides a detailed picture of the forces that hold the molecules together in the solid state.
Computational Chemistry Approaches
Computational chemistry provides theoretical insights into the electronic structure, reactivity, and reaction mechanisms of molecules, complementing experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. niscpr.res.innih.gov DFT calculations can be used to determine the optimized geometry, electronic energy, and distribution of electron density within the this compound molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. researchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in Furthermore, DFT can be employed to model reaction pathways, identifying transition states and calculating activation energies, which provides a deeper understanding of the reaction mechanisms involving this compound. chemrxiv.org
Prediction of Reactivity and Selectivity (mechanistic insights)
Computational methods, particularly DFT, can predict the reactivity and selectivity of this compound in various chemical reactions. nih.gov By analyzing the electron density distribution and molecular orbital energies, regions of the molecule that are more susceptible to nucleophilic or electrophilic attack can be identified. For example, the calculated electrostatic potential map can highlight electron-rich and electron-poor areas. These theoretical predictions can guide the design of new synthetic routes and help to explain experimentally observed outcomes, providing valuable mechanistic insights into the chemical behavior of this compound.
Future Research Directions and Synthetic Prospects
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new synthetic methods is crucial for expanding the utility of 2-(Bromomethyl)-1-methyl-1H-indole. Future work will likely focus on innovative catalytic systems that offer milder conditions and higher selectivity.
Transition-metal and photoredox catalysis are promising frontiers. acs.org The use of gold(I) photoredox catalysts, for instance, has been shown to initiate free-radical cyclizations onto indoles by reducing unactivated bromoalkanes, a method that could be adapted for intramolecular reactions starting from derivatives of this compound. acs.org Similarly, catalyst-controlled C-H functionalization, using rhodium(I) or iridium(III) systems, allows for site-selective modifications of the indole (B1671886) scaffold, which could be applied to further diversify structures derived from this compound. nih.gov
Recent advancements in cobalt-catalyzed intramolecular amidation for indole synthesis suggest new avenues for creating complex nitrogen-containing heterocycles. acs.org The exploration of unprecedented reaction pathways, such as the stepwise nucleophilic substitution observed in the analogous 2-bromomethyl-1,3-thiaselenole, could reveal unique reactivity patterns for this compound, driven by the participation of the indole nucleus in stabilizing reactive intermediates. mdpi.com
Visible-light-mediated reactions offer an environmentally benign approach to unlock novel transformations of diazoalkanes and other reactive species in the presence of indole derivatives, potentially leading to new cascade reactions and molecular scaffolds. rsc.orgresearchgate.net
Table 1: Emerging Catalytic Systems for Indole Functionalization
| Catalytic System | Reaction Type | Potential Application for this compound Derivatives | Reference |
|---|---|---|---|
| Gold(I) Photoredox | Free-Radical Cyclization | Synthesis of polycyclic indole structures via intramolecular cyclization. | acs.org |
| Rhodium(I)/Iridium(III) | C-H Functionalization | Site-selective introduction of functional groups on the indole core. | nih.gov |
| High-Valent Cobalt | Intramolecular Amidation | Construction of fused N-heterocyclic systems. | acs.org |
Development of Asymmetric Transformations
The synthesis of enantiomerically pure indole derivatives is a major goal in medicinal chemistry. nih.govrsc.org Future research will undoubtedly focus on developing asymmetric transformations utilizing this compound as a key substrate.
Catalytic asymmetric Friedel-Crafts reactions are a powerful method for creating chiral indole derivatives. nih.govacs.org Chiral catalysts, including metal complexes and organocatalysts, can direct the enantioselective alkylation of various nucleophiles with the electrophilic center generated from the bromomethyl group. nih.gov For example, chiral Brønsted acids have proven effective in the enantioselective reduction of 3H-indoles to produce optically active indolines, a strategy that could be adapted for derivatives of this compound. organic-chemistry.org
Asymmetric dearomatization reactions represent another exciting avenue, providing access to complex, three-dimensional indoline (B122111) scaffolds from the flat indole core. rsc.orgresearchgate.net Combining photocatalysis with chiral phosphoric acids can unlock umpolung reactivity, where the indole derivative functions as an electrophile in an asymmetric fashion. researchgate.net
Table 2: Strategies for Asymmetric Synthesis of Indole Derivatives
| Asymmetric Method | Catalyst Type | Resulting Chiral Structure | Reference |
|---|---|---|---|
| Friedel-Crafts Reaction | Chiral Metal Complexes / Organocatalysts | Optically Active Alkylated Indoles | nih.govacs.org |
| Transfer Hydrogenation | Chiral Brønsted Acids | Enantiomerically Enriched Indolines | organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic methods from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov The integration of this compound into flow chemistry protocols is a key direction for its practical application in large-scale synthesis. The Heumann indole synthesis has already been successfully adapted to a three-step continuous flow process, demonstrating improved yields and shorter reaction times compared to batch methods. nih.govacs.orgresearchgate.net Such setups would be ideal for reactions involving the potentially lachrymatory and reactive this compound, as they minimize handling and exposure.
Furthermore, the advent of automated synthesis platforms, using technologies like acoustic droplet ejection (ADE), allows for high-throughput screening of reaction conditions and rapid library synthesis on a nanoscale. nih.govrug.nl By employing this compound as a core building block in such automated systems, chemists can rapidly explore a vast chemical space, accelerating the discovery of new bioactive molecules and optimizing reaction pathways for generating diverse indole derivatives. nih.govrug.nl
Design of Next-Generation Indole-Based Synthetic Tools
Beyond its direct use, this compound can serve as a precursor for a new generation of more sophisticated indole-based synthetic tools. These advanced building blocks are designed for modularity and divergent synthesis, enabling the rapid assembly of complex molecular libraries. mdpi.comresearchgate.net
One promising approach is the creation of "primary hubs"—densely functionalized molecules derived from simple precursors that can be divergently converted into a variety of complex scaffolds. nih.gov For example, this compound could be transformed into a multifunctional intermediate that allows for programmed, stepwise modifications to generate diverse indole alkaloid-like structures.
The development of novel indole building blocks with unique reactivity is another key area. researchgate.net This includes creating indole-appended vinamidinium salts or other reactive synthons that allow for the regiocontrolled construction of other heterocyclic systems fused or linked to the indole core. researchgate.net Combining synthetic strategies with computational modeling will further enhance the rational design of these next-generation tools and help predict novel reaction pathways. sciencedaily.com This modular, one-pot assembly of complex tetrahydrocarboline-type indole alkaloids from simple building blocks exemplifies the power of this approach to rapidly expand chemical diversity for drug discovery. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Bromomethyl)-1-methyl-1H-indole?
- Methodological Answer : The synthesis typically involves bromination or alkylation of indole precursors. For example:
- Brønsted Acid-Catalyzed Alkylation : Using H2SO4 or other acids to facilitate intramolecular alkylation of indole derivatives. Reaction conditions (solvent, temperature) are critical to avoid side reactions like elimination .
- Copper(I)-Catalyzed Click Chemistry : As demonstrated in the synthesis of similar bromo-indoles, CuI in PEG-400:DMF solvent systems can promote efficient coupling reactions. Post-reaction purification via flash chromatography or recrystallization is essential .
- Optimization Tips : Monitor reaction progress using TLC, and adjust stoichiometry of brominating agents (e.g., NBS) to minimize over-bromination.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : Key NMR signals for characterization include:
- ¹H NMR : A singlet for the methyl group (δ ~3.6 ppm) and a characteristic doublet for the bromomethyl protons (δ ~4.2–4.3 ppm). Aromatic protons in the indole ring typically appear between δ 6.5–7.6 ppm, with splitting patterns dependent on substitution .
- ¹³C NMR : The bromomethyl carbon resonates at δ ~30–35 ppm, while the indole carbons range from δ 100–135 ppm. Absence of sp³ hybridized carbons beyond expected signals confirms purity .
- Cross-Verification : Compare experimental data with computed spectra (DFT methods) or literature analogs (e.g., 2-(2-Bromobenzyl)-1-methyl-1H-indole ).
Q. What safety protocols are critical when handling bromomethyl-substituted indoles?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation/contact. Bromomethyl compounds are potential alkylating agents and irritants .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile brominated byproducts.
- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in alkylation reactions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCE) stabilize intermediates and reduce side reactions. Evidence from similar syntheses shows PEG-400:DMF mixtures improve reaction homogeneity .
- Catalyst Loading : For copper-mediated reactions, maintain CuI at 5–10 mol% to balance reactivity and cost. Higher concentrations may lead to copper nanoparticle aggregation and reduced efficiency .
- Temperature Control : Reactions performed at 50–60°C minimize thermal decomposition while ensuring sufficient reactivity.
- Workup Strategies : Use aqueous extraction (e.g., NaHCO3 wash) to remove acidic impurities, followed by column chromatography (silica gel, hexane:EtOAc gradient) for purification .
Q. What computational tools are effective in predicting the reactivity of the bromomethyl group in indole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br bonds to assess susceptibility to nucleophilic substitution or elimination. Software like Gaussian or ORCA can model transition states .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects to predict solvent-dependent reactivity (e.g., DMF vs. THF).
- Crystallographic Validation : Refine X-ray diffraction data using SHELX to confirm computationally predicted geometries (e.g., dihedral angles between indole and substituents) .
Q. How does the bromomethyl substituent influence the electronic properties of the indole ring, and how can this be quantified experimentally?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry (CV) can measure redox potentials, revealing electron-withdrawing effects of the bromomethyl group.
- UV-Vis Spectroscopy : Compare absorption spectra with non-brominated analogs; hypsochromic shifts indicate increased electron deficiency.
- X-Ray Crystallography : Structural parameters (e.g., bond lengths, angles) from studies on analogous compounds (e.g., 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile) show how bromine affects π-electron density .
Q. What strategies prevent premature elimination of the bromomethyl group during cross-coupling reactions involving this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the bromomethyl group as a silyl ether or thioether to stabilize it during harsh conditions.
- Low-Temperature Reactions : Perform Suzuki-Miyaura couplings at 0–25°C to minimize β-hydride elimination.
- Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to sterically shield the reactive site. Evidence from Pd-mediated couplings of bromophenyl indoles supports this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
